

Application Notes and Protocols for PHA-680626 in Preclinical Research

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Compound of Interest

Compound Name: PHA-680626

Cat. No.: B1684434

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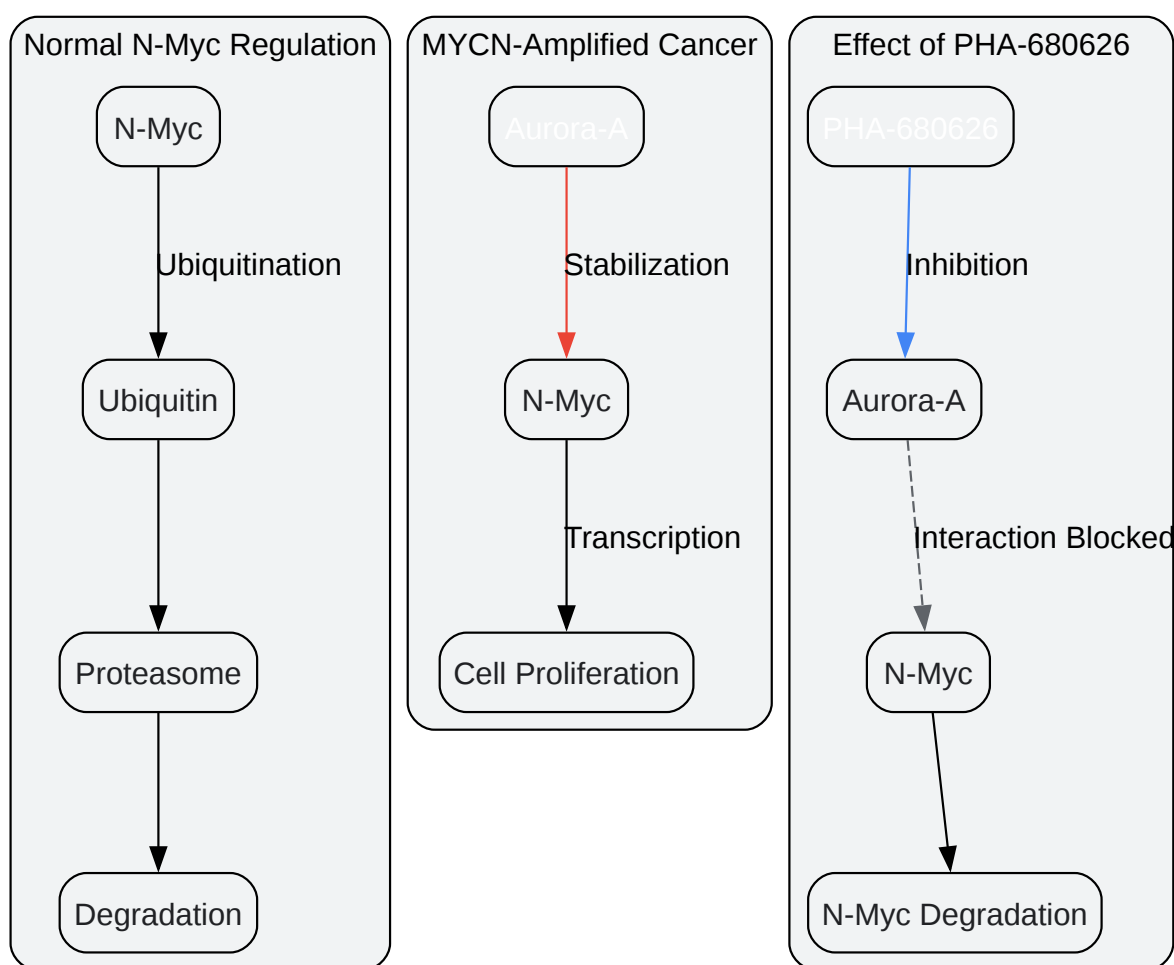
These application notes provide a comprehensive overview of **PHA-680626**, a potent amphosteric inhibitor of the Aurora-A kinase. Due to the limited availability of published in vivo studies for **PHA-680626**, this document includes a representative in vivo protocol based on studies of other Aurora-A inhibitors with similar mechanisms of action, such as Alisertib (MLN8237). This information is intended to serve as a starting point for researchers designing their own in vivo experiments.

Introduction to PHA-680626

PHA-680626 is a small molecule inhibitor that targets Aurora-A kinase, a key regulator of mitotic progression. It functions as an amphosteric inhibitor, meaning it binds to a site distinct from the ATP-binding pocket, inducing a conformational change in the kinase that disrupts its interaction with its binding partners, notably the N-Myc oncoprotein.^{[1][2][3]} In cancers with MYCN amplification, such as neuroblastoma, Aurora-A binds to and stabilizes N-Myc, preventing its degradation and promoting tumor cell proliferation.^{[1][2][3]} By disrupting the Aurora-A/N-Myc complex, **PHA-680626** promotes the degradation of N-Myc, leading to cell cycle arrest and apoptosis in cancer cells dependent on this interaction.^{[1][2][3]}

Mechanism of Action: Aurora-A/N-Myc Signaling Pathway

The diagram below illustrates the signaling pathway involving Aurora-A and N-Myc and the mechanism of action of **PHA-680626**. In cancer cells with MYCN amplification, Aurora-A binds to N-Myc, preventing its ubiquitination and subsequent degradation by the proteasome. This leads to the accumulation of N-Myc and the transcription of genes that drive cell proliferation. **PHA-680626** disrupts the interaction between Aurora-A and N-Myc, allowing for the ubiquitination and degradation of N-Myc, which in turn inhibits tumor growth.



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Caption: Aurora-A/N-Myc signaling and **PHA-680626** mechanism.

In Vitro Activity of PHA-680626

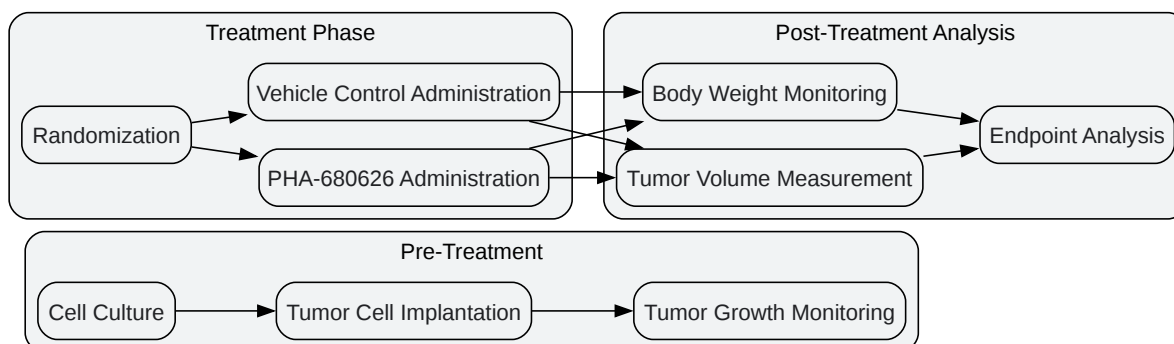
Published studies have characterized the in vitro activity of **PHA-680626**, demonstrating its potency in inhibiting Aurora-A kinase and disrupting the Aurora-A/N-Myc interaction.

Parameter	Value	Cell Line/Assay	Reference
Aurora-A IC50	Not explicitly reported, but effective at disrupting Aurora-A/N-Myc interaction	Biochemical Assays	[1][4]
Effect on N-Myc Levels	Decreases N-Myc protein levels	MYCN-overexpressing cell lines	[1]
Cellular Effect	Induces cell cycle arrest and apoptosis	Neuroblastoma cell lines	[1]

Representative In Vivo Experimental Protocol

Disclaimer: The following protocol is a representative example for evaluating the in vivo efficacy of **PHA-680626** in a xenograft mouse model. It is based on established protocols for other Aurora-A inhibitors, such as Alisertib (MLN8237), due to the lack of specific published in vivo data for **PHA-680626**. Researchers should optimize this protocol based on their specific experimental needs and institutional guidelines.

Experimental Workflow



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References

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- 2. biorxiv.org [biorxiv.org]
- 3. PHA-680626 Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc. [repository.cam.ac.uk]
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